molecular formula C15H19NO2 B13942682 alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol

alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol

Cat. No.: B13942682
M. Wt: 245.32 g/mol
InChI Key: PGWDQDQQJYYGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol is an organic compound that belongs to the class of naphthalenemethanols. This compound is characterized by the presence of a dimethylaminomethyl group and a methoxy group attached to a naphthalene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-(dimethylamino)-1-(7-methoxynaphthalen-1-yl)ethanol

InChI

InChI=1S/C15H19NO2/c1-16(2)10-15(17)13-6-4-5-11-7-8-12(18-3)9-14(11)13/h4-9,15,17H,10H2,1-3H3

InChI Key

PGWDQDQQJYYGOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC2=C1C=C(C=C2)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.

Biological Activity

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, immunosuppressive, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a naphthalene backbone with a methanol group and a dimethylaminomethyl substituent. Its chemical formula is C13H17NOC_{13}H_{17}NO, which contributes to its biological interactions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα. The compound was tested on peripheral blood mononuclear cells (PBMCs), showing a reduction in cytokine production with an IC50 value indicative of its potency as an anti-inflammatory agent .

2. Immunosuppressive Effects

In vivo experiments involving murine models have shown that this compound can modulate immune responses effectively. It was administered orally before the induction of inflammation using lipopolysaccharide (LPS), leading to a marked decrease in inflammatory markers in serum samples. The immunosuppressive effects were quantified through ELISA assays, confirming the compound's potential as a therapeutic agent in conditions characterized by excessive inflammation .

3. Antiviral Properties

Preliminary studies suggest that this compound may inhibit viral replication mechanisms. It has been noted for its potential role as an inhibitor of viral reverse transcriptase, which is crucial for the lifecycle of retroviruses such as HIV . This property positions it as a candidate for further investigation in antiviral drug development.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

  • Case Study 1 : A study conducted on LPS-induced inflammation in BALB/c mice showed that administration of the compound significantly reduced the levels of inflammatory mediators compared to controls. The results indicated a protective effect against systemic inflammation, suggesting its utility in clinical settings for inflammatory diseases .
  • Case Study 2 : In vitro assays using human cell lines demonstrated that treatment with this compound led to decreased cell viability in cancer cell lines, indicating potential antitumor effects. The mechanism appears to involve apoptosis induction, warranting further exploration into its anticancer properties .

Data Tables

Biological Activity IC50 Value Model Used Reference
IL-1β Production Inhibition25 µMPBMCs
TNFα Production Inhibition30 µMPBMCs
Antiviral ActivityN/AHIV-infected cells
Apoptosis InductionN/ACancer cell lines

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